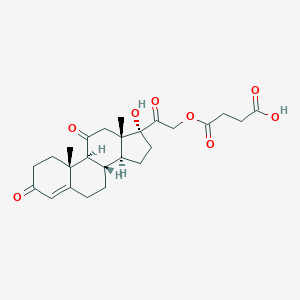

Cortisone 21-succinate

説明

Cortisone 21-succinate, also known as hydrocortisone sodium succinate, is an anti-inflammatory glucocorticoid . It’s a synthetic glucocorticoid corticosteroid and a corticosteroid ester which is used for anti-inflammatory and antiallergic indications . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .

Synthesis Analysis

Practical syntheses of cortisone were based on modification of related steroids readily available from nature . A simple, precise, and cost-effective RP-HPLC method was developed and validated for the determination of hydrocortisone and clotrimazole simultaneously in a topical cream dosage form . An isocratic sensitive and precise reverse phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional (tablets and injections) pharmaceutical preparations .Molecular Structure Analysis

The chemical name for hydrocortisone sodium succinate is pregn-4-ene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- and its molecular weight is 484.52 . The formula for hydrocortisone is C21H30O5 and its molecular weight is 362.4599 .Chemical Reactions Analysis

The stability of hydrocortisone succinate in aqueous solution at different pH values and at 3 controlled storage temperatures was studied . The hydrocortisone succinate preservative-free oral solutions at pH 5.5, 6.5, or 7.4 are chemically stable when stored under refrigeration for at least 14 days .Physical And Chemical Properties Analysis

Hydrocortisone sodium succinate is a white or nearly white, odorless, hygroscopic amorphous solid. It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform . The physical and chemical stability of a preservative-free oral solution of hydrocortisone succinate was studied at different pH values and storage temperatures .科学的研究の応用

1. Impact on Mitochondrial Function

Cortisone treatment has been shown to significantly affect mitochondrial function and structure. Studies revealed a decrease in oxygen consumption by mitochondria, alterations in oxidative phosphorylation, and changes in mitochondrial volume in rat liver cells upon cortisone treatment (Kimberg, Loud, & Wiener, 1968).

2. Influence on Gluconeogenesis

Research indicates that cortisone treatment enhances gluconeogenesis, the process of forming glucose, in rats. The conversion of various substrates to blood glucose and liver glycogen was significantly increased after cortisone administration (Oji & Shreeve, 1966).

3. Applications in Pulmonary Edema

Cortisone derivatives have been evaluated for their preventive effects on pulmonary edema induced by nitrogen dioxide inhalation in rats. Specific cortisone derivatives showed considerable efficacy when administered either by inhalation or intraperitoneally (Engelhardt, 1987).

4. Potential in Treating Congenital Adrenal Hyperplasia

Cortisone therapy has been a part of managing 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH). New treatment approaches, including alternative glucocorticoid preparations, are being explored to address issues related to growth, development, and fertility in CAH patients (Merke & Cutler, 2001).

5. Effect on Protein and Nucleic Acid Synthesis in Tumor Cells

Corticosteroid hormones like 6-α-methylprednisolone-21-succinate have shown inhibitory effects on DNA synthesis in human glioma cells, suggesting potential applications in cancer research (Chen & Mealey, 1973).

6. Relationship with Adrenocortical Function

Studies on the relationship between succinate and adrenocortical function under stress conditions have found that succinate's effect on oxygen uptake can be inhibited by cortisone. This indicates a complex interaction between succinate and cortisone in metabolic processes (Booker, Dacosta, Mitchell, & Skelton, 1956).

作用機序

Corticosteroids bind to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Safety and Hazards

特性

IUPAC Name |

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVAJGDZIWYBX-WFLBVZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

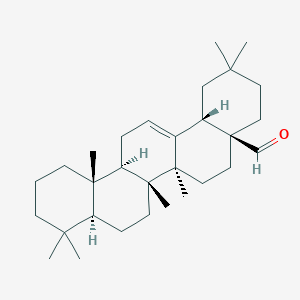

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)